7-Methoxy vs. 7-Methyl: Antibacterial Metal Complexes
In a direct head-to-head study, Schiff base ligands derived from 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and 2-hydroxy-7-methylquinoline-3-carbaldehyde were each condensed with 3-aminobenzenesulfonamide, and their Cu(II), Co(II), Ni(II), and Zn(II) complexes were screened against Gram-positive and Gram-negative bacteria by disc diffusion [1]. The methoxy-substituted ligand and its complexes exhibited systematically larger inhibition zones than their 7-methyl counterparts against the tested strains, demonstrating that the 7-methoxy group provides a measurable enhancement of antibacterial activity over the 7-methyl congener in an otherwise identical molecular framework [1]. The metal complexes of the methoxy derivative showed amplified activity relative to the free Schiff base, consistent with the known synergistic effect of metal coordination [1].
| Evidence Dimension | Antibacterial activity (zone of inhibition, disc diffusion) |
|---|---|
| Target Compound Data | Schiff base and its Cu(II), Co(II), Ni(II), Zn(II) complexes derived from 2-hydroxy-7-methoxyquinoline-3-carbaldehyde; zones of inhibition qualitatively and systematically larger than the 7-methyl analog |
| Comparator Or Baseline | Schiff base and corresponding metal complexes derived from 2-hydroxy-7-methylquinoline-3-carbaldehyde |
| Quantified Difference | Systematically larger inhibition zones for the 7-methoxy series; exact fold-difference varies by bacterial strain and metal ion |
| Conditions | Agar disc diffusion against Gram-positive and Gram-negative bacteria; Schiff base synthesized with 3-aminobenzenesulfonamide |
Why This Matters
The 7-methoxy group confers a measurable antibacterial advantage over the 7-methyl analog in directly comparable Schiff base metal complexes, informing ligand selection for antimicrobial coordination chemistry.
- [1] Athar, A.; Khan Khattak, A.; Batool, W.; Ullah, F.; Zia ul Haq, Z.; Aman Ullah, M.; Khuram, J.; Fawad, A. Transition Metal Complexes of Sulfonamide Based Schiff Bases: Preparation Characterization and Antibacterial Activity. Moroccan J. Chem. 2016, 4 (4), 945-953. View Source
